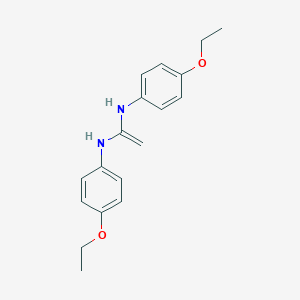
N,N'-Diethyl-2-butene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-1,4-diamine, N,N’-diethyl- is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and is soluble in organic solvents such as alcohols and ethers but insoluble in water .
Métodos De Preparación
2-Butene-1,4-diamine, N,N’-diethyl- is typically synthesized through the aldol condensation reaction of diethyl succinate with ethylenediamine under basic conditions. The reaction is carried out in ethanol as a solvent . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Butene-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated diamines.
Aplicaciones Científicas De Investigación
2-Butene-1,4-diamine, N,N’-diethyl- has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of plastic additives, bactericides, and photosensitive materials.
Mecanismo De Acción
The mechanism of action of 2-Butene-1,4-diamine, N,N’-diethyl- involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Butene-1,4-diamine, N,N’-diethyl- can be compared with similar compounds such as:
N,N’-Diethyl-1,4-butanediamine: This compound lacks the double bond present in 2-Butene-1,4-diamine, N,N’-diethyl-, making it more saturated and less reactive in certain chemical reactions.
N,N’-Diethyl-2-butene-1,4-diamine: This is a geometric isomer with different spatial arrangement of atoms, leading to variations in reactivity and physical properties.
2-Butene-1,4-diamine, N,N’-diethyl- stands out due to its unique combination of amine and alkene functional groups, making it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
112-21-0 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N,N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clave InChI |
YWWSWEIXJXYQJB-UHFFFAOYSA-N |
SMILES |
CCNCC=CCNCC |
SMILES isomérico |
CCNC/C=C/CNCC |
SMILES canónico |
CCNCC=CCNCC |
| 23028-85-5 112-21-0 |
|
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















